molecular formula C9H5BrF6O B1651384 Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- CAS No. 1260815-51-7

Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-

Cat. No.: B1651384
CAS No.: 1260815-51-7
M. Wt: 323.03
InChI Key: YXZOWKSRDZTTTR-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-: is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- typically involves the bromination of 2,5-bis(trifluoromethyl)phenylmethanol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- is used in the production of agrochemicals and materials with specialized properties. Its incorporation into polymers and coatings can improve their thermal stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

    [2,4-Bis(trifluoromethyl)phenyl]methanol: Similar structure but lacks the bromine atom.

    [4-Bromo-3,5-bis(trifluoromethyl)phenyl]methanol: Similar structure with different substitution pattern.

    [4-Bromo-2,5-difluoromethylphenyl]methanol: Similar structure with different halogen substitution.

Uniqueness: The presence of both bromine and trifluoromethyl groups in Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)- makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

[4-bromo-2,5-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-2,17H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOWKSRDZTTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227697
Record name Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260815-51-7
Record name Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260815-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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